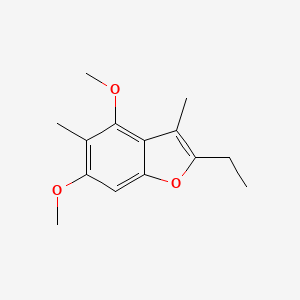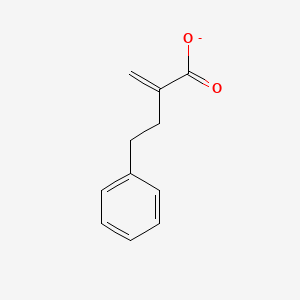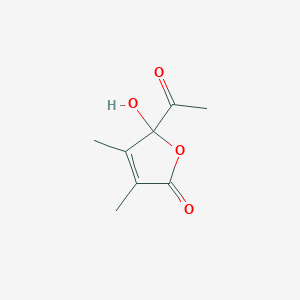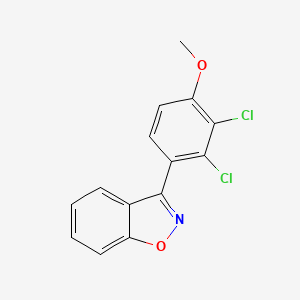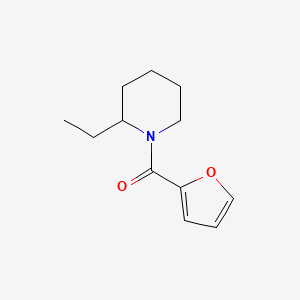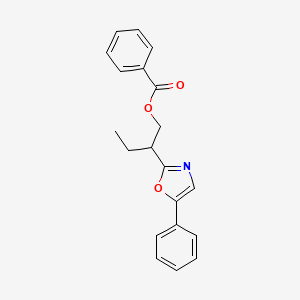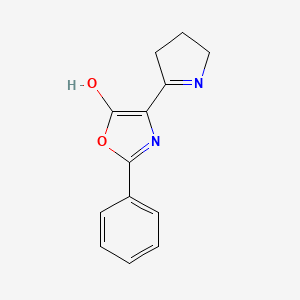
5(4H)-Oxazolone, 2-phenyl-4-(2-pyrrolidinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazolone ring fused with a pyrrolidine ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one typically involves the condensation of a phenyl-substituted oxazolone with a pyrrolidine derivative. One common method includes the following steps:
Formation of the oxazolone ring: This can be achieved by cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Condensation with pyrrolidine: The oxazolone intermediate is then reacted with a pyrrolidine derivative, often under reflux conditions in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the oxazolone ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Nitrated or halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4-(pyrrolidin-2-ylidene)thiazol-5(4H)-one: Similar structure but with a thiazole ring instead of an oxazolone ring.
2-Phenyl-4-(pyrrolidin-2-ylidene)imidazol-5(4H)-one: Similar structure but with an imidazole ring instead of an oxazolone ring.
Uniqueness
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one is unique due to its specific combination of an oxazolone ring with a pyrrolidine ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
40051-96-5 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
4-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H12N2O2/c16-13-11(10-7-4-8-14-10)15-12(17-13)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8H2 |
Clé InChI |
QJMMKJLGBCVTRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)C2=C(OC(=N2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


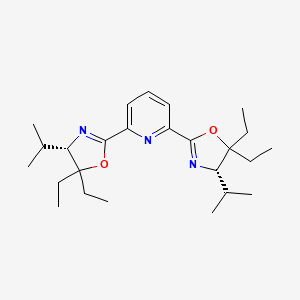
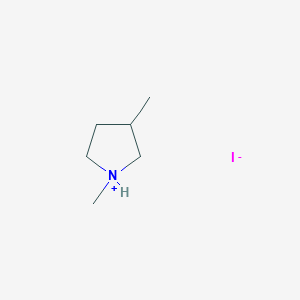

![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
